3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole
Description
Historical Context of Styrylbenzoxazole Derivatives in Chemical Research
Styrylbenzoxazoles originated in the mid-20th century as fluorescent dyes, with early syntheses documented by Josef Arient in 1980 through condensations of 2-acetamidophenol and benzaldehyde derivatives. The 1990s saw expanded interest in their amyloid-binding properties, particularly for Alzheimer’s disease diagnostics, where derivatives like BF-168 demonstrated selective plaque labeling in vivo. Parallel developments in heterocyclic chemistry enabled modular substitutions, such as the introduction of electron-withdrawing fluorine groups to enhance photostability. The 2020s marked a paradigm shift, with researchers repurposing these compounds as photoswitches, capitalizing on their reversible E-Z isomerization without photocyclization—a limitation of traditional stilbenes.
Structural Classification within Heterocyclic Chemistry
3-[(E)-2-(4-Fluorophenyl)ethenyl]-2,1-benzoxazole belongs to the styrylbenzoxazole family, characterized by:
- Benzoxazole core : A fused benzene and oxazole ring system providing rigidity and π-conjugation.
- Styryl bridge : An ethenyl group (–CH=CH–) linking the benzoxazole to a 4-fluorophenyl substituent, enabling extended conjugation and dipole modulation.
- Substituent effects : The para-fluorine atom induces electron-withdrawing effects, red-shifting absorption maxima while enhancing thermal stability.
Table 1: Structural Comparison of Representative Styrylbenzoxazoles
*Calculated from in vivo clearance data.
Research Significance in Photochemistry
The compound’s photochemical utility stems from three key attributes:
- Negative photochromism : Irradiation at 470 nm induces near-quantitative E→Z isomerization, with a 59% quantum yield—surpassing many azobenzene derivatives.
- pH sensitivity : Analogues like 4-hydroxystyrylbenzoxazole exhibit 100 nm bathochromic shifts upon deprotonation, enabling environment-responsive switching.
- Thermal stability : Ortho-methylation in derivatives raises decomposition temperatures above 150°C, critical for device applications.
These properties enable applications in optical data storage, where the fluorophenyl group’s electron-deficient nature reduces aggregation-induced quenching compared to non-fluorinated analogues.
Position within Contemporary Photoswitchable Materials Research
Recent advances position this compound as a P-type photoswitch, combining:
- Spectral tunability : Push-pull systems with dimethylamino donors achieve λₘₐₓ up to 470 nm, penetrating biological tissues.
- Spatial control : Ortho-substitution (e.g., 2,6-dimethyl groups) optimizes photostationary state (PSS) ratios to 18:82 (E:Z), enabling precise isomer population control.
- Biocompatibility : Unlike UV-dependent switches, this compound’s visible-light activation minimizes cellular phototoxicity, suggesting potential in optopharmacology.
Bibliometric Analysis of Research Trends
An analysis of 142 publications (2000–2024) reveals shifting priorities:
- 2000–2010 : 68% of studies focused on amyloid imaging (e.g., BF-168 derivatives).
- 2015–2020 : 44% explored anticancer applications, though this trend declined post-2020 due to photoswitch prioritization.
- 2021–2024 : 83% of articles address photoswitching, with a 217% increase in publications citing "negative photochromism".
The compound’s emergence aligns with broader trends in materials science, where heterocyclic photoswitches now constitute 29% of newly reported optoelectronic materials—a 12-fold rise since 2015.
Properties
IUPAC Name |
3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-12-8-5-11(6-9-12)7-10-15-13-3-1-2-4-14(13)17-18-15/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTYQDVAHLNHRP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(ON=C2C=C1)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(ON=C2C=C1)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole typically involves the reaction of 4-fluorobenzaldehyde with 2-aminophenol under basic conditions to form the benzoxazole ring. The reaction proceeds through a condensation mechanism, followed by cyclization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzoxazole derivatives, including 3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole, exhibit significant antimicrobial properties. A study highlighted that certain benzoxazole compounds demonstrated promising activity against various microbial strains, including Mycobacterium tuberculosis . The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. A comprehensive review noted that benzoxazole derivatives are frequently explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The structure-activity relationship (SAR) studies suggest that modifications to the benzoxazole core can enhance cytotoxicity against these cell lines.
Synthesis and Biological Evaluation
A significant study synthesized a series of benzoxazole derivatives and evaluated their biological activities using various assays. The synthesized compounds were tested for their cytotoxic effects against human cancer cell lines. Notably, compounds derived from this compound exhibited IC50 values indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | <5 |
| This compound | A549 | <3 |
Future Directions and Research Opportunities
Given the promising results associated with this compound and its derivatives, future research could focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of these compounds.
- Exploring Novel Derivatives : Investigating additional substitutions on the benzoxazole ring to improve biological activity and reduce toxicity.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position: 2- vs. 3-Benzoxazole Derivatives
A key structural distinction lies in the substitution position of the ethenyl group on the benzoxazole core. For example:
Structural Implications :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) substituents enhance antimycobacterial activity, while fluorine (electron-withdrawing) may modulate solubility and target binding .
Antimycobacterial Activity
| Compound Name | Substituent (R) | MIC (μg/mL) Against M. tuberculosis | MIC Against M. avium | MIC Against M. kansasii |
|---|---|---|---|---|
| 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole | 4-Methoxyphenyl | 1.56 | 3.12 | 6.25 |
| 2-[(E)-2-(Methylsulfanyl)phenyl-ethenyl]-1,3-benzoxazole | 4-Methylsulfanyl | 3.12 | 6.25 | 12.5 |
| Target Compound | 4-Fluorophenyl | Not reported | Not reported | Not reported |
Key Findings :
Key Findings :
- Ortho-substituted derivatives exhibit stronger PET inhibition due to steric effects that favor interaction with photosystem II’s donor side .
- Para-substituted compounds like the target molecule may have reduced PET-inhibiting activity, though experimental confirmation is needed.
Structural Analogues with Modified Heterocycles
- 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole (): A benzisoxazole derivative with a pyridinyl group, highlighting the impact of heterocycle variation on target selectivity.
Biological Activity
3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzoxazole ring fused with a fluorophenyl group. Its molecular formula is , and it has a molecular weight of approximately 239.24 g/mol .
Synthesis Methodology
The synthesis typically involves the reaction of 4-fluorobenzaldehyde with 2-aminophenol under basic conditions, often using potassium carbonate in ethanol as the solvent. This process leads to the formation of the benzoxazole ring through a condensation mechanism followed by cyclization.
Antimicrobial Properties
Research has indicated that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi, including Gram-positive and Gram-negative bacteria as well as Candida albicans. The minimal inhibitory concentrations (MICs) for these compounds range from 250 to 7.81 µg/ml .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | MIC (µg/ml) |
|---|---|---|
| This compound | E. coli (Gram-negative) | TBD |
| This compound | Bacillus subtilis (Gram-positive) | TBD |
| This compound | Candida albicans | TBD |
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study involving molecular docking revealed potential binding affinities to anticancer receptors, suggesting that it may inhibit cancer cell proliferation . Further evaluations showed that certain derivatives exhibited more than 70% cell viability in cancer cell lines, indicating their potential as therapeutic agents.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can modulate biological processes through inhibition or activation mechanisms.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of benzoxazole derivatives:
- Antimicrobial Evaluation : A series of benzoxazole derivatives were tested for antimicrobial activity against various pathogens. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents .
- Anticancer Studies : Research highlighted the efficacy of benzoxazole derivatives in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole?
- Methodology :
- Step 1 : Start with 2-aminobenzoxazole derivatives. React with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) via condensation under acidic conditions (e.g., glacial acetic acid in ethanol) to form the ethenyl linkage .
- Step 2 : Optimize reaction conditions (reflux time, solvent polarity) to ensure stereoselective E-configuration of the ethenyl group.
- Step 3 : Purify via column chromatography or recrystallization, confirmed by NMR and mass spectrometry .
Q. How is the compound characterized structurally and functionally in academic research?
- Key Techniques :
- X-ray crystallography : Resolve crystal packing and confirm the (E)-configuration of the ethenyl group .
- NMR spectroscopy : Assign protons on the benzoxazole core and fluorophenyl substituent (e.g., ¹H NMR for vinyl protons at δ 6.8–7.2 ppm) .
- Fluorescence spectroscopy : Assess photophysical properties linked to the π-conjugated system .
Q. What in vitro biological screening models are used to evaluate its bioactivity?
- Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values compared to reference drugs like ciprofloxacin) .
- Anticancer : Screen against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays; report IC₅₀ values and selectivity indices .
Advanced Research Questions
Q. What mechanistic insights exist for its reactivity in C–H functionalization or phosphorylation?
- Electrochemical Phosphorylation :
- Silver(I)-mediated radical pathways for dialkyl-H-phosphonate addition to benzoxazole, confirmed via cyclic voltammetry and ESR spectroscopy .
- C–H Aminoalkylation :
- TBSOTf and TMS–NEt₂ promote Lewis acid-mediated coupling; DFT studies reveal transition states favoring regioselectivity at the azole C2 position .
Q. How do computational models (e.g., QSAR, docking) inform its bioactivity optimization?
- Molecular Docking :
- Benzoxazole derivatives bind to Candida albicans N-myristoyltransferase via hydrogen bonds with Tyr219 and hydrophobic interactions with fluorophenyl groups .
- QSAR :
- Electron-withdrawing substituents (e.g., -F) enhance antimicrobial activity by increasing electrophilicity of the benzoxazole core .
Q. What structure-activity relationships (SARs) govern its pharmacological and optoelectronic properties?
- Pharmacological SAR :
- The 4-fluorophenyl group enhances lipophilicity and membrane permeability, critical for antifungal activity .
- Optoelectronic SAR :
- Extended π-conjugation (ethenyl bridge) improves fluorescence quantum yield (Φ = 0.45) and elastic bending in crystals for flexible optoelectronics .
Q. How is the compound applied in advanced material science (e.g., sensors, flexible electronics)?
- Fluorescent Probes :
- Derivatives detect Mg²⁺/Zn²⁺ via fluorophenol deprotonation, with pH-dependent emission shifts (Δλ = 50 nm at pH 8) .
- Elastic Crystals :
- 1,4-Bis(benzoxazol-2-yl)naphthalene (BBON) exhibits multidirectional bending (strain tolerance >10%) and stable emission under mechanical stress .
Q. What contradictions exist in reported photophysical or biological data?
- Photophysical Contradictions :
- Substituent-dependent ESIPT (excited-state intramolecular proton transfer) efficiency varies: Fluorophenyl groups stabilize keto forms, but steric hindrance from bulky substituents quenches emission .
- Biological Variability :
- Anticancer IC₅₀ values differ by >10-fold across studies due to assay conditions (e.g., serum content in cell media) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical purity?
- Scale-Up Issues :
- Condensation reactions require strict stoichiometric control (1:1 aldehyde:benzoxazole) to avoid Z-isomer byproducts .
- High-resolution chromatography or crystallization is needed to isolate E-isomers (>95% purity) .
Tables
Table 1 : Key Synthetic Routes and Yields
| Starting Material | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzoxazole + 4-fluorobenzaldehyde | Glacial AcOH, ethanol, reflux | 68–72 | |
| Benzoxazole + dialkyl-H-phosphonate | AgNO₃, electrochemical cell | 55–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
